(2-Bromobenzyl)triphenylphosphonium bromide

Descripción general

Descripción

(2-Bromobenzyl)triphenylphosphonium bromide is a chemical compound with the molecular formula C25H21Br2P. It is a phosphonium salt that is commonly used in organic synthesis, particularly in the preparation of Wittig reagents. The compound is characterized by the presence of a bromobenzyl group attached to a triphenylphosphonium moiety, making it a versatile intermediate in various chemical reactions .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

(2-Bromobenzyl)triphenylphosphonium bromide can be synthesized through the reaction of triphenylphosphine with 2-bromobenzyl bromide. The reaction typically takes place in an organic solvent such as toluene or tetrahydrofuran (THF) under reflux conditions. The mixture is stirred at room temperature for several hours to ensure complete reaction .

Industrial Production Methods

In industrial settings, the synthesis of this compound may involve microwave irradiation to accelerate the reaction. This method has been shown to produce high yields of the desired product in a shorter time compared to conventional heating methods. The reaction is carried out in the presence of triphenylphosphine and 2-bromobenzyl bromide in THF at 60°C for 30 minutes .

Análisis De Reacciones Químicas

Types of Reactions

(2-Bromobenzyl)triphenylphosphonium bromide undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom in the benzyl group can be substituted with other nucleophiles.

Oxidation and Reduction: The compound can participate in redox reactions, particularly in the presence of strong oxidizing or reducing agents.

Coupling Reactions: It can be used in coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Common reagents used in reactions with this compound include:

Nucleophiles: Such as amines and thiols for substitution reactions.

Oxidizing Agents: Such as potassium permanganate for oxidation reactions.

Reducing Agents: Such as lithium aluminum hydride for reduction reactions.

Major Products

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield various substituted benzyltriphenylphosphonium salts, while coupling reactions can produce complex organic molecules .

Aplicaciones Científicas De Investigación

Synthesis Applications

-

Precursor for Phosphine Ligands :

(2-Bromobenzyl)triphenylphosphonium bromide serves as a precursor for synthesizing various phosphine ligands. It can be lithiated to form o-lithiated triphenylphosphine, which is crucial in catalysis and coordination chemistry . -

Carbon-Carbon Bond Formation :

The compound is instrumental in facilitating carbon-carbon bond formation reactions. It has been employed in the synthesis of substituted quinazolines and tetrahydroquinazolines through copper-catalyzed tandem reactions with aldehydes and amines . -

Synthesis of Indenes :

It is also used in the synthesis of 2- and 3-substituted indenes via enolate alkylation reactions, highlighting its role in constructing complex organic molecules .

Case Study 1: Synthesis of Quinazolines

A study demonstrated that this compound could be effectively used in synthesizing quinazolines. The reaction involved a copper-catalyzed process combining the bromide with aldehydes and ammonia, yielding high selectivity and efficiency .

Case Study 2: Medicinal Chemistry Applications

In medicinal chemistry, this compound has been utilized to develop novel therapeutic agents. Its ability to modify biological molecules through phosphine-mediated reactions makes it a valuable tool for drug discovery and development .

Mecanismo De Acción

The mechanism of action of (2-Bromobenzyl)triphenylphosphonium bromide involves its role as a phosphonium salt. In organic synthesis, it acts as a source of the benzyltriphenylphosphonium cation, which can undergo various reactions to form new chemical bonds. The molecular targets and pathways involved depend on the specific reactions and applications .

Comparación Con Compuestos Similares

Similar Compounds

- (4-Bromobenzyl)triphenylphosphonium bromide

- (2-Aminobenzyl)triphenylphosphonium bromide

- (Bromomethyl)triphenylphosphonium bromide

Uniqueness

(2-Bromobenzyl)triphenylphosphonium bromide is unique due to the presence of the bromine atom at the 2-position of the benzyl group, which influences its reactivity and the types of reactions it can undergo. This positional specificity allows for selective substitution and coupling reactions, making it a valuable intermediate in organic synthesis .

Actividad Biológica

(2-Bromobenzyl)triphenylphosphonium bromide (CAS No. 36901-75-4) is a phosphonium salt that has garnered interest for its potential biological activities, particularly in the context of cancer therapy and drug delivery systems. This compound features a bromobenzyl group attached to a triphenylphosphonium moiety, which is known for its ability to target mitochondria and influence cellular processes.

Chemical Structure and Properties

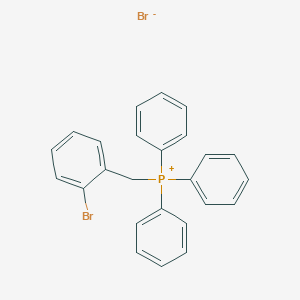

The chemical structure of this compound can be represented as follows:

This compound's unique structure allows it to serve as a versatile intermediate in organic synthesis, particularly in the preparation of Wittig reagents. The presence of the bromo group enhances its reactivity, making it suitable for various synthetic applications.

Phosphonium salts, including this compound, are characterized by their ability to interact with cellular membranes and influence mitochondrial function. The triphenylphosphonium (TPP) moiety facilitates selective accumulation in mitochondria due to its lipophilic nature. This property is critical for the following biological activities:

- Mitochondrial Targeting : TPP-based compounds are designed to accumulate within mitochondria, where they can modulate mitochondrial membrane potential and influence oxidative phosphorylation processes .

- Reactive Oxygen Species (ROS) Modulation : These compounds can alter ROS levels within cells, thereby affecting redox signaling pathways that are often dysregulated in cancer cells .

Anticancer Properties

Research indicates that this compound and related phosphonium salts exhibit significant antiproliferative activity against various cancer cell lines. For instance:

- Cell Line Studies : In vitro studies have shown that TPP derivatives can inhibit the growth of human cancer cells such as MCF-7 (breast cancer), A375 (melanoma), and PC-3 (prostate cancer). The cytotoxicity was found to correlate with the length and structure of the alkyl chain linked to the TPP moiety .

- Mechanisms of Action : The mechanism involves mitochondrial depolarization, leading to apoptosis in cancer cells. For example, TPP conjugates have been shown to induce cytochrome c release and activate apoptotic pathways in MDA-MB-231 breast carcinoma cells .

Drug Delivery Applications

The ability of this compound to enhance membrane permeability makes it a candidate for drug delivery systems:

- Enhanced Cellular Uptake : Phosphonium salts can facilitate the delivery of therapeutic agents into cells by improving their uptake through cellular membranes .

- Targeted Therapy : By conjugating anticancer drugs with TPP moieties, researchers aim to create targeted therapies that selectively accumulate in cancerous tissues while minimizing effects on healthy cells .

Comparative Biological Activity Table

| Compound | IC50 (μM) | Cancer Cell Lines | Mechanism of Action |

|---|---|---|---|

| (2-Bromobenzyl)TPP Bromide | 22 | MCF-7, A375, PC-3 | Induces apoptosis via mitochondrial depolarization |

| Dodecyl-TPP | 250 | MCF-7 | Impairs mitochondrial function |

| Propyl-TPP | Low μM | Various | Alters ROS levels |

| MitoQ | <10 | Various | Induces autophagy |

Propiedades

IUPAC Name |

(2-bromophenyl)methyl-triphenylphosphanium;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H21BrP.BrH/c26-25-19-11-10-12-21(25)20-27(22-13-4-1-5-14-22,23-15-6-2-7-16-23)24-17-8-3-9-18-24;/h1-19H,20H2;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIUPTFWVTVISEG-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)[P+](CC2=CC=CC=C2Br)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H21Br2P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30471284 | |

| Record name | Phosphonium, [(2-bromophenyl)methyl]triphenyl-, bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30471284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

512.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36901-75-4 | |

| Record name | Phosphonium, [(2-bromophenyl)methyl]triphenyl-, bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30471284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.